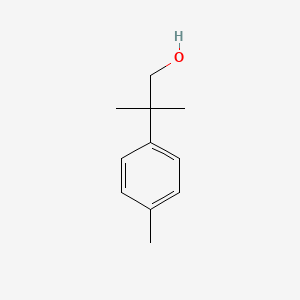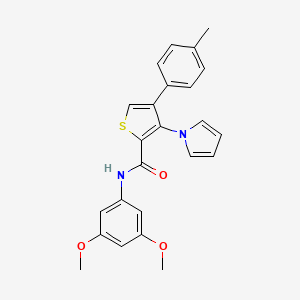
2,2-Dimethyl-2-(4-methylphenyl)ethanol
Übersicht
Beschreibung
2,2-Dimethyl-2-(4-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is also known as 1,1-Dimethyl-2-(4-methylphenyl)ethanol. This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to two methyl groups and a 4-methylphenyl group. It is a colorless liquid with a pleasant odor and is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2-(4-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2-(4-methylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylacetophenone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methylacetophenone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This method is efficient and yields high purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2-(4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 4-methylphenylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2-(4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, making it a versatile intermediate. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenylmethanol: Similar in structure but lacks the two methyl groups attached to the carbon bearing the hydroxyl group.
4-Methylacetophenone: Contains a carbonyl group instead of a hydroxyl group.
2-(4-Methylphenyl)ethanol: Similar but with a different substitution pattern on the ethyl chain.
Uniqueness
2,2-Dimethyl-2-(4-methylphenyl)ethanol is unique due to the presence of two methyl groups on the carbon bearing the hydroxyl group, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its utility in various applications compared to its similar compounds .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEGOACBZWCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)


![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)
![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2359413.png)


![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

